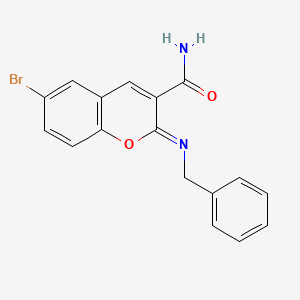

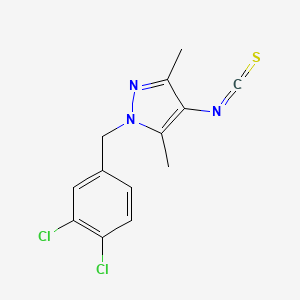

![molecular formula C26H20ClN3O2S B2543941 N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866871-14-9](/img/structure/B2543941.png)

N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a structurally complex molecule that includes a chlorophenyl group, a chromenopyrimidinyl moiety, and an acetamide linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of similar compounds typically involves the formation of acetamide linkages and the introduction of various substituents to the aromatic rings. While the specific synthesis of the title compound is not detailed in the provided papers, related structures such as 2-Chloro-N-(4-chlorophenyl)acetamide and 2-Chloro-N-(2,4-dimethylphenyl)acetamide have been synthesized through acylation reactions followed by chlorination. These methods could potentially be adapted for the synthesis of the title compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Chloro-N-(4-chlorophenyl)acetamide , shows that molecules are linked into chains through N—H⋯O hydrogen bonding. The geometric parameters of these compounds are similar to those of other acetanilides, which could imply that the title compound may also exhibit similar bonding patterns and geometric parameters .

Chemical Reactions Analysis

The title compound likely participates in reactions typical of acetamides and chlorophenyl compounds. For instance, the acetamide group could undergo hydrolysis, while the chlorophenyl moiety might be involved in nucleophilic aromatic substitution reactions. The chromenopyrimidinyl group could also engage in various chemical transformations, potentially affecting the compound's reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the title compound can be inferred from related structures. For example, the vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–diaminopyrimidin–2–yl)sulfanyl]acetamide have been characterized using Raman and Fourier transform infrared spectroscopy, revealing information about the molecular vibrations and the effects of rehybridization and hyperconjugation on the molecule . The presence of intermolecular hydrogen bonds and other non-covalent interactions, such as π–π interactions and halogen bonding, can significantly influence the physical properties, such as solubility and melting point, as well as the chemical reactivity of the compound .

Aplicaciones Científicas De Investigación

Vibrational Spectroscopic Signatures and Stability Analysis

The scientific research applications of N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide include vibrational spectroscopic studies to understand its molecular structure and interactions. Through Raman and Fourier transform infrared spectroscopy, the vibrational signatures of this compound were characterized, revealing insights into its geometric equilibrium, intra- and inter-molecular hydrogen bonds, and harmonic vibrational wavenumbers. Density Functional Theory (DFT) modeling highlighted the stereo-electronic interactions contributing to the molecule's stability, with Natural Bond Orbital (NBO) analysis confirming the presence of strong stable hydrogen-bonded interactions. Hirshfeld surface analysis further elucidated the nature of intermolecular contacts within the crystal structure, providing a comprehensive understanding of the compound's molecular interactions (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure and Molecular Conformation

Crystal Structural Analysis

Another significant research application involves the detailed analysis of the crystal structure and molecular conformation. Studies have shown that the compound exhibits a folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. Intramolecular N—H⋯N hydrogen bonds stabilize this folded conformation, providing valuable insights into the compound's structural properties and potential interactions in various environments (Subasri et al., 2016).

Antimicrobial and Antitumor Potential

Antimicrobial and Antitumor Activities

The compound and its derivatives have been explored for their antimicrobial and antitumor activities. Novel thiazolidinone and acetidinone derivatives containing the compound's structural motif have been synthesized and evaluated for their antimicrobial activity, demonstrating promising results against various microorganisms. Such studies are crucial for identifying new therapeutic agents and understanding the compound's potential in medical applications (Mistry, Desai, & Intwala, 2009). Additionally, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives of the compound have been synthesized and shown to possess significant antitumor activity, highlighting its potential in cancer research (Hafez & El-Gazzar, 2017).

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O2S/c1-16-6-5-9-18-14-21-25(32-23(16)18)29-24(17-7-3-2-4-8-17)30-26(21)33-15-22(31)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYQICRWTQPDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

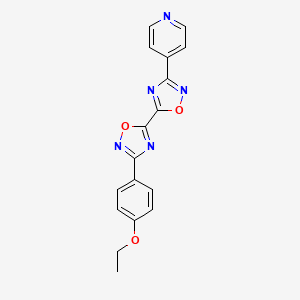

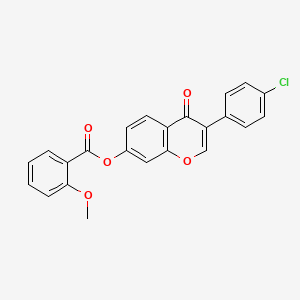

![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)

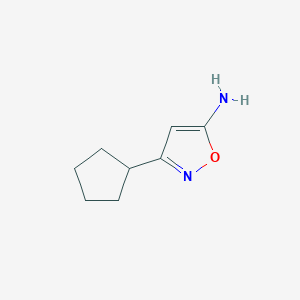

![2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2543864.png)

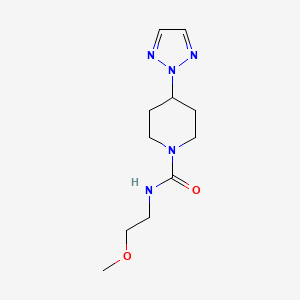

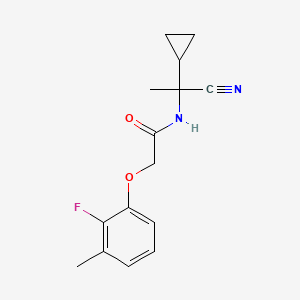

![4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2543865.png)

![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2543869.png)

![3-[(3S,6R,9S,12R,15S,18R,22S)-22-[(2S)-Dodecan-2-yl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)methyl]-12,15-dimethyl-2,5,8,11,14,17,20-heptaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-9-yl]propanamide](/img/structure/B2543872.png)